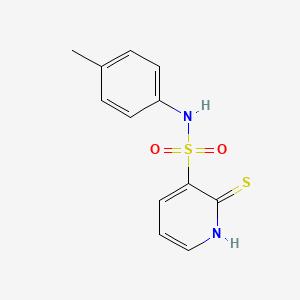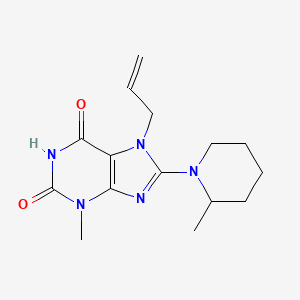![molecular formula C23H28FN3O2S B2443299 1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 686751-72-4](/img/structure/B2443299.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a thiourea group, an indole group, and methoxy groups. The presence of these groups suggests that this compound could have interesting biological activities. For example, compounds containing an indole group are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Scientific Research Applications
Synthesis and Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea and its analogues have been synthesized and studied for their biological activities. The compound has been a part of research in the synthesis of various biologically active compounds:
Antibacterial and Anti-HIV Studies:
- Certain 3,4-dimethoxy phenyl ethyl triazinyl thiourea derivatives, which share structural similarities with the compound , have been synthesized and tested for their antibacterial and anti-HIV activities. These compounds have shown potential against different microorganisms, indicating the significance of the structural moiety in biological activities (Patel et al., 2007).
Antimicrobial and Anticancer Evaluation:
- Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. Notably, certain derivatives have shown promising results against specific bacterial strains and cancer cell lines (Sharma et al., 2012).
Herbicidal Activities:
- Novel acyl thiourea compounds, sharing a common structural framework with the compound , have been synthesized and shown to exhibit herbicidal activities. The research on these compounds demonstrates the versatility of thiourea derivatives in developing various bioactive molecules (Liang Fu-b, 2014).
Organocatalysis:
- Modified thiourea organocatalysts, related to the compound , have been studied for their stereoselective properties in organic synthesis. This research highlights the role of thiourea derivatives in facilitating specific and selective chemical reactions (Ewelina Najda-Mocarska et al., 2018).
Antimicrobial and Mosquito Larvicidal Activities:
- Research has been conducted on thiourea derivatives for their antimicrobial properties and mosquito larvicidal activities, demonstrating the compound's potential in pest control and public health applications (E. Rajanarendar et al., 2010).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea” might interact with similar targets.
Mode of Action
Indole derivatives have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound might interact with its targets to modulate these biological processes.
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways affected by “this compound”. Given the known activities of indole derivatives, it’s possible that the compound might affect pathways related to inflammation, viral replication, or cell proliferation .
Result of Action
Based on the activities of similar compounds, it might induce changes in cell signaling, gene expression, or cellular metabolism .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c1-5-25-23(30)27(14-16-6-9-21(28-3)22(12-16)29-4)11-10-18-15(2)26-20-8-7-17(24)13-19(18)20/h6-9,12-13,26H,5,10-11,14H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFBZFZWSXHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)F)C)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2443221.png)
![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)




![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)
![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)